REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][C:6](=[O:12])[NH:7]2.[CH:13]1(B(O)O)[CH2:15][CH2:14]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].COC1C=CC=C(OC)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1>O1CCCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:13]1([C:2]2[CH:11]=[CH:10][CH:9]=[C:8]3[C:3]=2[CH2:4][CH2:5][C:6](=[O:12])[NH:7]3)[CH2:15][CH2:14]1 |f:2.3.4.5,8.9.10|
|
Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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ClC1=C2CCC(NC2=CC=C1)=O
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
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C1(CC1)B(O)O
|
Name
|
potassium phosphate
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
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COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0.123 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 120° C. for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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Reaction mass
|
Type
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CUSTOM
|
Details
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was purged with argon for 20 min
|
Duration
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20 min
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered through CELITE bed
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Type
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FILTRATION
|
Details
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filter bed
|
Type
|
WASH
|
Details
|
was thoroughly washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The collected organic part was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford the crude compound, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |